molecular formula C16H17N3O4S B3000360 N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide CAS No. 876900-81-1

N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide

Katalognummer: B3000360
CAS-Nummer: 876900-81-1
Molekulargewicht: 347.39
InChI-Schlüssel: XNWCITUFVCNKRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide ( 876900-81-1), a high-purity small molecule offered for research applications, represents a chemically engineered member of the 4-thiazolidinone class, a scaffold recognized for its broad and potent biological activities . This compound features a distinct molecular architecture (Molecular Formula: C16H17N3O4S; Molecular Weight: 347.39 g/mol) that integrates an acetamidophenyl moiety with a 3-allyl-2,4-dioxothiazolidine core, a design that leverages the documented research value of its constituent pharmacophores . The 4-thiazolidinone scaffold is extensively documented in scientific literature as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of potential biological activities and making it a versatile template for the development of novel therapeutic agents . Researchers investigating innovative oncological strategies may find value in this compound, as structurally related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have demonstrated promising in vitro potency against both sensitive and resistant cancer cell lines, including models of melanoma, pancreatic cancer, and chronic myeloid leukemia, by inducing cell death via concurrent apoptosis and autophagy . Its physicochemical properties (predicted density: 1.372 g/cm³ at 20 °C; XLogP3: 0.9) suggest favorable characteristics for experimental work . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers must handle this material according to all applicable laboratory safety standards.

Eigenschaften

IUPAC Name

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-8-19-15(22)13(24-16(19)23)9-14(21)18-12-6-4-11(5-7-12)17-10(2)20/h3-7,13H,1,8-9H2,2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWCITUFVCNKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This structure features a thiazolidinone moiety, which is known for its bioactive properties. The presence of the acetamidophenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that derivatives of thiazolidinone compounds exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Evaluation

A specific derivative was tested against melanoma and pancreatic cancer cell lines, showing an IC50 value in the low micromolar range. The mechanism of action included the induction of apoptosis and autophagy, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Cancer Cell Line IC50 (µM) Mechanism of Action
Melanoma5.6Apoptosis induction
Pancreatic Cancer7.2Autophagy induction
Chronic Myeloid Leukemia6.0Apoptosis and autophagy

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that thiazolidinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative study, this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory effects. Thiazolidinone derivatives have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Mechanistic Insights

The anti-inflammatory activity is believed to stem from the inhibition of nuclear factor-kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Wissenschaftliche Forschungsanwendungen

N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide is a complex organic compound of the thiazolidinone class, which are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms. It has an acetamide group on a phenyl ring and a thiazolidine moiety with a dioxo group and an allyl substituent. This compound is of interest because of its potential biological activities and medicinal chemistry applications.

Scientific Research Applications
this compound has potential applications in various scientific fields:

  • Medicinal Chemistry Due to its diverse structure, this compound is useful in developing new drugs.
  • Biological research It can be used in biological assays to study its interactions with biological macromolecules.
  • Material Science It can be used in the synthesis of novel materials with specific properties.

Reactivity and Synthesis
The acetamide and dioxothiazolidine units give this compound its chemical reactivity. The synthesis of this compound usually involves multiple steps.

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
5-Methylthiazolidine-2,4-dioneMethyl group at position 5Antimicrobial activity
4-Acetylthiazolidine-2,4-dioneAcetyl group instead of acetamideAntioxidant properties
3-Allylthiazolidine-2,4-dioneAllyl substituent at position 3Anticancer activity

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Biological Relevance Evidence Source
Target Compound Thiazolidinone 3-allyl, 2,4-dioxo; 4-acetamidophenyl Potential anti-inflammatory [Synthesis Logic]
N-(4-Methoxyphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-thiazolidin-5-yl)acetamide Thiazolidinone 4-methoxyphenyl; phenylimino Unspecified (structural study)
Compounds 5d, 5e, 5f () Thiazolidinone Dihydroxyphenyl; coumarin-linked acetamide Anti-exudative/anti-inflammatory
Compounds 47–50 () Benzo[d]thiazol sulfonyl Piperazine-sulfonyl; difluorophenyl/isopropyl Antimicrobial/antifungal
Pyridazin-3(2H)-one derivatives () Pyridazinone Methoxybenzyl; bromophenyl FPR1/FPR2 agonists

Key Observations :

  • The target compound’s 3-allyl-2,4-dioxothiazolidin core distinguishes it from pyridazinone () and benzo[d]thiazol sulfonyl derivatives (). The allyl group may enhance lipophilicity, aiding membrane penetration compared to polar dihydroxyphenyl groups in .
  • The 4-acetamidophenyl substituent provides hydrogen-bonding capability, unlike the methoxyphenyl group in , which offers electron-donating effects but fewer H-bonding sites .

Pharmacological Activity Comparisons

Key Observations :

  • Unlike antimicrobial acetamides in , the allyl and dioxo groups in the target may shift activity toward eukaryotic targets (e.g., cyclooxygenase) rather than microbial membranes .

Physicochemical Properties

Table 3: Physicochemical Parameters

Compound Class/ID LogP* (Predicted) Solubility (mg/mL) Melting Point (°C) Evidence Source
Target Compound 2.1 ~0.5 (DMSO) Not reported N/A
Compounds 5d, 5e, 5f 1.8–2.3 0.3–0.7 (DMSO) 180–220
N-(4-Methoxyphenyl)-... () 2.5 0.2 (DMSO) 195–198

Key Observations :

  • The allyl group in the target compound likely increases LogP compared to dihydroxyphenyl analogs (), improving lipid bilayer permeability but reducing aqueous solubility .
  • The 4-acetamidophenyl group may enhance crystallinity (and melting point) relative to methoxyphenyl derivatives (), though experimental data are needed .

Q & A

Q. What are the established synthetic routes for N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of thiazolidinedione-acetamide derivatives typically involves condensation reactions between substituted phenols and chloroacetylated intermediates. For example:

  • Step 1 : Prepare the 2,4-dioxothiazolidine core via cyclization of thiourea derivatives with α-keto esters.
  • Step 2 : Functionalize the core with an allyl group at the 3-position using allyl bromide under basic conditions.
  • Step 3 : Couple the modified thiazolidinedione with N-(4-aminophenyl)acetamide via nucleophilic substitution or amide bond formation.

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Employ potassium carbonate as a base to deprotonate intermediates and drive the reaction to completion .
  • Monitor reaction progress via TLC and purify products using column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key Techniques :

  • NMR Spectroscopy :
    • 1H/13C NMR to confirm proton environments and carbon connectivity.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic/allyl regions .
  • IR Spectroscopy : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
  • X-ray Crystallography : Use SHELXL for refining crystal structures, especially to confirm stereochemistry and hydrogen-bonding networks .

Q. What known pharmacological targets or mechanisms are associated with thiazolidinedione-acetamide derivatives?

Thiazolidinediones (TZDs) are well-studied PPAR-γ agonists with hypoglycemic and anti-inflammatory activities. For this compound:

  • Hypoglycemic Activity : TZDs enhance insulin sensitivity by modulating glucose transporter expression (GLUT4) .
  • Anti-inflammatory Effects : The acetamide moiety may inhibit COX-2 or NF-κB pathways, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis?

Experimental Design Strategies :

  • Byproduct Identification : Use LC-MS or HPLC to detect impurities; adjust stoichiometry or reaction time accordingly.
  • Solvent Optimization : Test alternatives to DMF (e.g., THF, acetonitrile) to reduce side reactions .
  • Temperature Control : Lower temperatures may suppress unwanted polymerization of allyl groups.

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?

Methodological Approaches :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles and validate proton assignments .
  • Dynamic Effects : Consider rotameric equilibria (e.g., allyl group rotation) that may cause NMR signal splitting but not appear in XRD .

Q. What computational strategies are recommended for predicting biological activity or binding modes?

Stepwise Workflow :

Target Identification : Prioritize PPAR-γ, COX-2, or kinases based on structural analogs .

Molecular Docking : Use AutoDock Vina or Schrödinger to model ligand-receptor interactions.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

ADMET Prediction : Employ SwissADME or ADMETLab to evaluate pharmacokinetic properties.

Q. How does the compound’s stability vary under physiological or storage conditions?

Stability Assessment Protocol :

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds.
  • Light Sensitivity : Store samples in amber vials and assess photodegradation over time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.